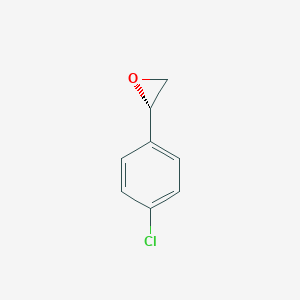

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Hydroxymethyl)furfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents .

Synthesis Analysis

HMF can be produced from biomass-derived hexoses, such as fructose, undergoing acid-catalyzed poly-dehydration . It can also be synthesized by reduction of carbohydrates in suitable carboxylic acids .Molecular Structure Analysis

HMF consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecule is highly soluble in both water and organic solvents .Chemical Reactions Analysis

HMF can be converted into a number of useful chemicals via hydrogenation, oxidation, and amination . For example, it can be converted into C12 compounds, including 5,5’-bis(hydroxymethyl)furoin (DHMF) and its subsequent oxidation to 5,5’-bis(hydroxymethyl)furil (BHMF) .Physical And Chemical Properties Analysis

HMF is a white low-melting solid, which is highly soluble in both water and organic solvents . It has a molar mass of 126.111 g·mol−1 .Aplicaciones Científicas De Investigación

Deoxyribonucleic Acid 5-Hydroxymethylation in Cancer Research

Hydroxymethylation of DNA, particularly 5-hydroxymethylcytosine (5hmC), has been identified as a significant biomarker in cancer research. Aberrant methylation patterns are a hallmark of cancer, and 5hmC plays a crucial role in DNA demethylation processes. The presence of 5hmC in cell-free DNA has been highlighted as a promising tool in the liquid biopsy of cancer, indicating its potential in early cancer detection, prognosis, and therapeutic strategies in precision oncology (Ling Xu et al., 2021).

Hydroxymethylation and DNA Repair

The role of hydroxymethylation, specifically 5-hydroxymethylcytosine (5-hmC), extends beyond cancer to include neurological abnormalities and other diseases. It serves as a predictive indicator and plays a part in the DNA repair system, affecting gene transcription and disease progression. This highlights the broader implications of hydroxymethylation in human health and disease management (A. Shukla, M. Sehgal, T. Singh, 2015).

Environmental Epigenetics

The environmental impact on DNA hydroxymethylation patterns has been extensively reviewed, demonstrating how external factors such as drugs, pollutants, and other environmental exposures can induce alterations in DNA hydroxymethylation. These changes are associated with genetic dysfunction and various pathologies, emphasizing the role of 5hmC as a potential epigenetic mediator in response to environmental factors (O. Efimova et al., 2020).

Metabolic-Hydroxy and Carboxy Functionalization in Drug Molecules

The functionalization of alkyl moieties in drug molecules through hydroxy and carboxy functionalization is a critical aspect of drug development and metabolism. This review discusses the impact of such functionalization on pharmacologic activity, providing insights into the metabolic transformation of drug molecules and the implications for drug design and efficacy (B. El-Haj, S. Ahmed, 2020).

DNA Methylation Profiling Techniques

Direcciones Futuras

Propiedades

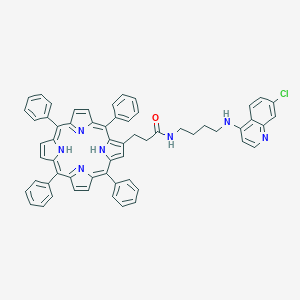

IUPAC Name |

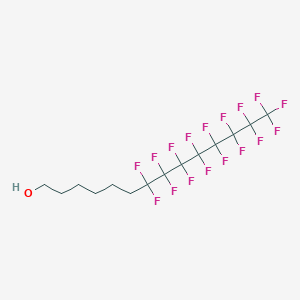

methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-6(9)5-2-4(3-8)11-7-5/h2,8H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDZZTFUHHYXSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434440 |

Source

|

| Record name | Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

CAS RN |

139297-55-5 |

Source

|

| Record name | Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)